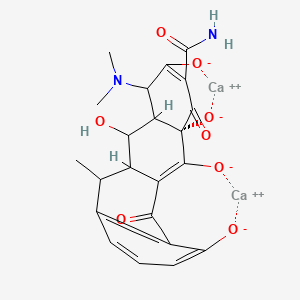
dicalcium;(10aS)-9-carbamoyl-7-(dimethylamino)-6-hydroxy-5-methyl-10,12-dioxo-5a,6,6a,7-tetrahydro-5H-tetracene-1,8,10a,11-tetrolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of doxycycline calcium involves the reaction of doxycycline with calcium ions. The process typically includes the following steps:
Dissolution: Doxycycline is dissolved in a suitable solvent, such as water or ethanol.
Addition of Calcium Ions: Calcium chloride or another calcium salt is added to the solution.
Precipitation: The mixture is stirred, and the doxycycline calcium precipitates out of the solution.
Filtration and Drying: The precipitate is filtered and dried to obtain the final product.
Industrial Production Methods
Industrial production of doxycycline calcium follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for mixing, precipitation, and filtration. Quality control measures ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Doxycycline calcium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at various positions on the tetracycline ring, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can produce various doxycycline analogs .
Scientific Research Applications
Doxycycline calcium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying antibiotic synthesis and modification.
Biology: Investigated for its effects on bacterial growth and resistance mechanisms.
Medicine: Employed in the treatment of bacterial infections and as an anti-cancer agent.
Industry: Utilized in the development of new antibiotics and MMP inhibitors.
Mechanism of Action
Doxycycline calcium exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This action inhibits the addition of amino acids to the growing peptide chain, effectively halting bacterial growth .
In cancer research, doxycycline calcium inhibits MMPs, which are enzymes involved in the degradation of the extracellular matrix. By inhibiting MMPs, doxycycline calcium can reduce tumor invasion and metastasis .
Comparison with Similar Compounds
Similar Compounds
Tetracycline: Another broad-spectrum antibiotic with similar antibacterial properties.
Minocycline: A tetracycline derivative with enhanced lipid solubility and broader spectrum of activity.
Oxytetracycline: Similar to doxycycline but with different pharmacokinetic properties.
Uniqueness
Doxycycline calcium is unique due to its dual role as an antibiotic and MMP inhibitor. Its enhanced stability and bioavailability compared to other tetracyclines make it a preferred choice in both clinical and research settings .
Properties
Molecular Formula |
C22H20Ca2N2O8 |
|---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
dicalcium;(10aS)-9-carbamoyl-7-(dimethylamino)-6-hydroxy-5-methyl-10,12-dioxo-5a,6,6a,7-tetrahydro-5H-tetracene-1,8,10a,11-tetrolate |
InChI |
InChI=1S/C22H23N2O8.2Ca/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;;/h4-7,10,14-15,17,25,27-29H,1-3H3,(H2,23,31);;/q-1;2*+2/p-3/t7?,10?,14?,15?,17?,22-;;/m0../s1 |
InChI Key |
URCORIIAEVPLGB-GTZIVVOKSA-K |
Isomeric SMILES |
CC1C2C(C3C(C(=C(C(=O)[C@]3(C(=C2C(=O)C4=C1C=CC=C4[O-])[O-])[O-])C(=O)N)[O-])N(C)C)O.[Ca+2].[Ca+2] |
Canonical SMILES |
CC1C2C(C3C(C(=C(C(=O)C3(C(=C2C(=O)C4=C1C=CC=C4[O-])[O-])[O-])C(=O)N)[O-])N(C)C)O.[Ca+2].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















